molecular formula C22H25NO4 B2394778 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid CAS No. 2094225-55-3

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid

Cat. No.: B2394778
CAS No.: 2094225-55-3
M. Wt: 367.445
InChI Key: ADMXXGQMVAUHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during the synthesis of peptides .

Mechanism of Action

Target of Action

It is known that fluorenylmethyloxycarbonyl (fmoc) amino acid derivatives are often used in peptide synthesis . Therefore, it is plausible that this compound may interact with peptide or protein targets within the body.

Mode of Action

Fmoc amino acid derivatives are known to be useful as coupling agents in peptide synthesis . This suggests that the compound may interact with its targets by forming peptide bonds, thereby altering the structure and function of target proteins.

Pharmacokinetics

It is known that the compound is stable at room temperature and has a long shelf-life , which may influence its bioavailability and pharmacokinetic profile.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and pH. The compound is known to be stable at room temperature , suggesting that it may retain its efficacy under normal physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction is usually carried out at low temperatures (0°C) and then gradually warmed to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid is unique due to its specific structure, which provides stability and ease of handling during peptide synthesis. Its use of the Fmoc protecting group is particularly advantageous for solid-phase peptide synthesis .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,20(24)25)12-7-13-23-21(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXXGQMVAUHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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